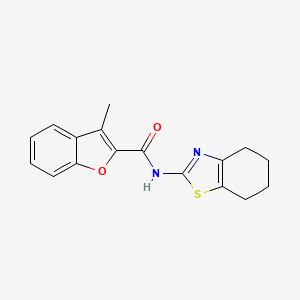

![molecular formula C18H20ClFN2O5S B2726537 2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 690647-45-1](/img/structure/B2726537.png)

2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

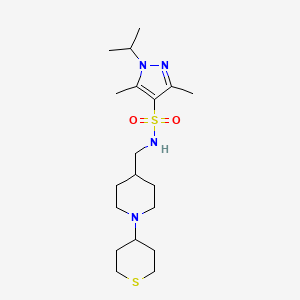

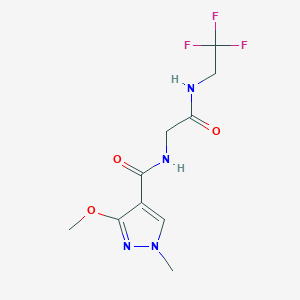

The compound “2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many drugs, including some antibiotics. The molecule also contains a chloro-fluoro-benzene ring and a dimethoxyphenyl group, both of which can contribute to the compound’s overall properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The chloro and fluoro groups might be introduced via electrophilic aromatic substitution. The sulfonamide group could be introduced via a reaction with a suitable sulfonyl chloride. The dimethoxyphenyl group could be attached via a nucleophilic substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The electron-withdrawing nature of the sulfonamide and the halogens on the benzene ring would likely influence the compound’s reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzene rings could undergo further electrophilic aromatic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the aromatic rings could impact the compound’s solubility, melting point, boiling point, and other properties .Scientific Research Applications

Antitumor Potential

Sulfonamide derivatives have been designed and synthesized to obtain potent antitumor agents with low toxicity, highlighting the therapeutic potential of such compounds in cancer treatment. The derivatives, which include 5-fluorouracil and nitrogen mustard, have shown high antitumor activity and low toxicity in mice, demonstrating their potential as effective cancer treatments (Huang, Lin, & Huang, 2001).

Synthesis and Chemical Properties

The synthesis of sulfonamide derivatives involves the reaction of ethyl 3,4-dimethoxyphenylpropionate with chlorosulfonic acid, leading to various sulfonamides. This process underscores the chemical versatility and potential pharmacological applications of these compounds in developing new therapeutic agents (Catsoulacos & Camoutsis, 1976).

Antimicrobial Studies

Derivatives of 4-oxo-thiazolidine, synthesized through the condensation of specific chlorophenoxy compounds with hydrazine hydrate, have shown promising antimicrobial properties. This suggests the potential of sulfonamide derivatives in combating microbial infections and their applicability in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2009).

Photovoltaic Efficiency and Ligand-Protein Interactions

The study of benzothiazolinone acetamide analogs has revealed their potential in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and favorable energy of electron injection. Additionally, molecular docking studies have indicated the potential of these compounds in binding to the Cyclooxygenase 1 (COX1) enzyme, suggesting their therapeutic relevance in inflammation and pain management (Mary et al., 2020).

Structural Aspects and Fluorescence Properties

The structural analysis of certain amide derivatives has provided insights into their complexation with metals and their potential applications in fluorescence-based sensors. This highlights the importance of sulfonamide derivatives in the development of new materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Future Directions

properties

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O5S/c1-26-16-6-3-12(9-17(16)27-2)7-8-21-18(23)11-22-28(24,25)13-4-5-15(20)14(19)10-13/h3-6,9-10,22H,7-8,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBAVLIJYJBIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)

![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)

![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)

![(E)-4-(Dimethylamino)-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]but-2-enamide](/img/structure/B2726471.png)